molecular formula C22H21BrN2O5 B243693 N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide

N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide

Cat. No. B243693
M. Wt: 473.3 g/mol
InChI Key: OGKCNDHPJPUEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide, also known as BMF-2, is a novel small molecule compound that has been synthesized for scientific research purposes. BMF-2 has shown potential for use in various applications, including cancer treatment, inflammation, and pain management. In

Mechanism of Action

The mechanism of action of N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide involves the inhibition of various cellular processes, including angiogenesis, cytokine production, and prostaglandin production. N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, and matrix metalloproteinases (MMPs), which are involved in angiogenesis.
Biochemical and Physiological Effects:
N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the reduction of pain. N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide has also been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide in lab experiments is its low toxicity and high selectivity for cancer cells, which reduces the risk of side effects and increases the accuracy of the results. However, one limitation of using N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide in lab experiments is its limited availability and high cost, which may limit the scope and scale of research projects.

Future Directions

There are several future directions for research involving N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide, including the development of more efficient synthesis methods, the exploration of its potential for use in other applications, such as neurodegenerative diseases and autoimmune disorders, and the optimization of its pharmacological properties for clinical use. Additionally, further research is needed to fully understand the mechanism of action of N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide and its effects on various cellular processes.

Synthesis Methods

The synthesis of N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide involves several steps, including the reaction of 4-bromophenol with 2-methylpropanoyl chloride to form 2-(4-bromophenoxy)-2-methylpropanoic acid. The acid is then coupled with 2-amino-4-methoxyphenol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the amide bond. Finally, the furan ring is introduced using furan-2-carbaldehyde and sodium borohydride. The final product is purified using column chromatography.

Scientific Research Applications

N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide has shown potential for use in cancer treatment, inflammation, and pain management. In cancer research, N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In pain management research, N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide has been shown to reduce pain by inhibiting the production of prostaglandins.

properties

Molecular Formula

C22H21BrN2O5

Molecular Weight

473.3 g/mol

IUPAC Name

N-[4-[[2-(4-bromophenoxy)-2-methylpropanoyl]amino]-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C22H21BrN2O5/c1-22(2,30-16-9-6-14(23)7-10-16)21(27)24-15-8-11-17(19(13-15)28-3)25-20(26)18-5-4-12-29-18/h4-13H,1-3H3,(H,24,27)(H,25,26)

InChI Key

OGKCNDHPJPUEFC-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)OC)OC3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C(=O)NC1=CC(=C(C=C1)NC(=O)C2=CC=CO2)OC)OC3=CC=C(C=C3)Br

Origin of Product

United States

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